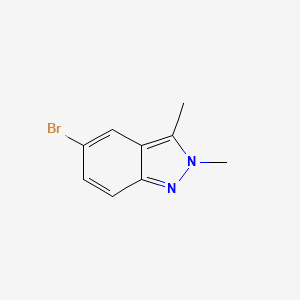

5-Bromo-2,3-dimethyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVKOVKNBREERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467624 | |

| Record name | 5-Bromo-2,3-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878064-16-5 | |

| Record name | 5-Bromo-2,3-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dimethyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,3-dimethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dimethyl-2H-indazole is a substituted indazole derivative. The indazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Understanding the physicochemical properties of this specific molecule is crucial for its potential application in drug discovery and development, influencing aspects such as solubility, permeability, and target binding. This technical guide provides a summary of the available and estimated physicochemical data for this compound, detailed experimental protocols for their determination, and a workflow for physicochemical property assessment.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in the literature. The following tables summarize the known data for the target compound and estimated values based on the closely related isomer, 5-bromo-2,7-dimethyl-2H-indazole.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂ | United States Biological[1] |

| Molecular Weight | 225.09 g/mol | United States Biological[1] |

| CAS Number | 878064-16-5 | United States Biological[1] |

| IUPAC Name | 5-bromo-2,3-dimethylindazole | Fluorochem[2] |

| Canonical SMILES | CC1=C2C=C(Br)C=CC2=NN1C | Fluorochem[2] |

Table 2: Estimated Physicochemical Properties (Based on 5-Bromo-2,7-dimethyl-2H-indazole)

| Property | Estimated Value | Source |

| Molecular Weight | 225.08 g/mol | PubChem[3] |

| XLogP3 | 2.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Exact Mass | 223.99491 Da | PubChem[3] |

| Topological Polar Surface Area | 17.8 Ų | PubChem[3] |

| Heavy Atom Count | 12 | PubChem[3] |

Note: These values are for the isomer 5-bromo-2,7-dimethyl-2H-indazole and should be used as estimations for this compound.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of a compound. The following are representative protocols that can be applied to this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)

-

Thermometer[4]

-

Spatula[5]

-

Mortar and pestle (optional)[5]

Procedure:

-

Ensure the sample of this compound is finely powdered. If necessary, gently grind a small amount using a mortar and pestle.[4]

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.[4]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range represents the melting point.[5]

Solubility Determination

Assessing the solubility of a compound in various solvents is fundamental to understanding its behavior in different environments.[7][8]

Materials:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Add a precisely weighed amount (e.g., 1 mg) of this compound to a test tube.

-

Add a specific volume (e.g., 1 mL) of the desired solvent to the test tube.[7]

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1 minute).[7]

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is soluble at that concentration. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility limit.

-

For aqueous solutions, the pH should be measured, and the solubility in acidic and basic solutions can indicate the compound's acidic or basic nature.[9]

LogP (Octanol-Water Partition Coefficient) Determination: Shake-Flask Method

LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.[11][12]

Materials:

-

Separatory funnel or glass vials with screw caps

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Shaker or vortex mixer

Procedure:

-

Prepare a stock solution of this compound in either n-octanol or the aqueous phase.

-

Add equal volumes of the n-octanol and aqueous phase to the separatory funnel or vial.[13]

-

Add a known amount of the stock solution to the biphasic system.

-

Shake the mixture vigorously for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.[14]

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully sample a precise volume from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the key physicochemical properties of a novel compound like this compound.

Caption: Workflow for Physicochemical Property Determination.

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a lead compound in drug discovery. While experimental data is sparse, this guide provides a framework for its determination through established protocols. The presented workflow and methodologies offer a systematic approach for researchers to characterize this and other novel chemical entities, thereby facilitating their progression in the drug development pipeline. The provided data, though partially estimated, serves as a valuable starting point for further investigation.

References

- 1. usbio.net [usbio.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 5-bromo-2,7-dimethyl-2H-indazole | C9H9BrN2 | CID 44119469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. waters.com [waters.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Bromo-2,3-dimethyl-2H-indazole

CAS Number: 878064-16-5

This technical guide provides a comprehensive overview of 5-Bromo-2,3-dimethyl-2H-indazole, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, a plausible synthetic route, and its emerging role in the development of novel therapeutics, particularly in the field of targeted protein degradation.

Chemical Properties and Data

| Property | Value |

| CAS Number | 878064-16-5 |

| Molecular Formula | C₉H₉BrN₂ |

| Molecular Weight | 225.09 g/mol |

| Appearance | Predicted: White to off-white solid |

| Purity | Typically available as >95% |

| Predicted ¹H NMR | Aromatic protons (3H), two distinct methyl singlets (3H each) |

| Predicted ¹³C NMR | Signals corresponding to 9 carbon atoms, including aromatic and methyl carbons |

| Predicted IR (cm⁻¹) | Peaks associated with C-H (aromatic and aliphatic), C=C (aromatic), C-N, and C-Br stretching |

| Predicted Mass Spec (m/z) | [M]+ and [M+2]+ isotopic pattern characteristic of a bromine-containing compound |

Experimental Protocols: A Plausible Synthetic Route

A specific, peer-reviewed synthesis protocol for this compound is not widely documented. However, a plausible and efficient method would involve the N-alkylation of a suitable precursor, 5-bromo-3-methyl-1H-indazole. This approach is based on established methodologies for the regioselective alkylation of indazole scaffolds.

Proposed Synthesis of this compound

Reaction: N-methylation of 5-bromo-3-methyl-1H-indazole.

Materials:

-

5-bromo-3-methyl-1H-indazole

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Reagents for workup and purification (e.g., water, ethyl acetate, brine, silica gel)

Procedure:

-

To a solution of 5-bromo-3-methyl-1H-indazole in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for a specified time to allow for the deprotonation of the indazole nitrogen.

-

Cool the reaction mixture back to 0 °C and add the methylating agent dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to afford the desired this compound.

Note: The regioselectivity of the N-alkylation of indazoles can be influenced by the choice of base, solvent, and methylating agent. The formation of the N1-methylated isomer is also possible, and chromatographic separation is crucial to isolate the desired N2-isomer.

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a key building block in the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation. Commercial suppliers have categorized this compound as a "Protein Degrader Building Block," indicating its utility in the construction of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The indazole moiety can serve as a core scaffold or a component of the ligand that binds to either the protein of interest or the E3 ligase.

The workflow for utilizing a building block like this compound in PROTAC synthesis and the general mechanism of PROTAC action are illustrated in the following diagrams.

Caption: Workflow for PROTAC Synthesis.

Caption: PROTAC Mechanism of Action.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its primary utility lies in its role as a versatile building block for the synthesis of targeted protein degraders. While detailed experimental data remains limited in the public domain, its structural features and commercial availability make it an important tool for medicinal chemists working on the development of next-generation therapeutics. Further research into its synthesis and applications will undoubtedly continue to expand its role in pharmaceutical research and development.

Spectroscopic Profile of 5-Bromo-2,3-dimethyl-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 5-Bromo-2,3-dimethyl-2H-indazole. Due to the limited availability of public domain spectral data for this specific molecule, this report compiles predicted data based on the analysis of structurally similar compounds and general principles of spectroscopic analysis. The experimental protocols provided are generalized for the acquisition of such data for small organic molecules.

Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 878064-16-5 |

| Molecular Formula | C₉H₉BrN₂ |

| Molecular Weight | 225.09 g/mol |

| Chemical Structure | (A chemical structure diagram would be placed here in a full whitepaper) |

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of related indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | d | 1H | H-7 |

| ~ 7.3 - 7.5 | dd | 1H | H-6 |

| ~ 7.2 - 7.3 | d | 1H | H-4 |

| ~ 4.1 | s | 3H | N-CH₃ |

| ~ 2.6 | s | 3H | C-CH₃ |

Note: Chemical shifts are referenced to a standard internal solvent signal. The precise chemical shifts of the aromatic protons can be influenced by the solvent.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-7a |

| ~ 148 | C-3 |

| ~ 129 | C-6 |

| ~ 125 | C-4 |

| ~ 122 | C-3a |

| ~ 118 | C-7 |

| ~ 115 | C-5 |

| ~ 35 | N-CH₃ |

| ~ 12 | C-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl) |

| ~ 1610 | Medium-Strong | C=N stretch |

| ~ 1580, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1050 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 224/226 | ~100 / ~98 | [M]⁺ (presence of Br isotopes) |

| 209/211 | Moderate | [M - CH₃]⁺ |

| 144 | Moderate | [M - Br]⁺ |

| 116 | Moderate | [M - Br - N₂]⁺ or [M - Br - HCN]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for indazole derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.

-

¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. The spectral width is set to cover a typical range of 0-15 ppm. A sufficient number of scans are performed to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: The acquired data is processed using appropriate software. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet (for solid samples): 1-2 mg of the solid sample is ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]

-

Thin Film (for liquid or low-melting solid samples): A small amount of the sample is placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[1]

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.[3]

-

Ionization:

-

Electron Ionization (EI): Suitable for relatively volatile and thermally stable compounds. It often provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a broader range of compounds, typically producing the protonated molecule [M+H]⁺.[4]

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector generates the mass spectrum. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition.[3]

Workflow for Spectroscopic Analysis

Caption: Generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

molecular structure of 5-Bromo-2,3-dimethyl-2H-indazole

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2,3-dimethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. This compound belongs to the indazole class of nitrogen-containing heterocyclic molecules, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1] This document collates available data to serve as a foundational resource for researchers engaged in drug discovery and development involving indazole derivatives.

Molecular Identity and Physicochemical Properties

This compound is a substituted indazole with a bromine atom at the 5-position and two methyl groups at the N-2 and C-3 positions of the indazole core. The "2H" designation indicates that the substituent on the pyrazole ring nitrogen is at position 2, which is a key structural feature influencing the molecule's spatial arrangement and chemical properties.

The compound is commercially available as a highly purified solid and requires storage at low temperatures (-20°C) to ensure stability.[2] Specific experimental data on properties such as melting point and solubility are not widely published.

| Property | Data | Reference |

| IUPAC Name | 5-bromo-2,3-dimethylindazole | [3] |

| CAS Number | 878064-16-5 | [2][3] |

| Molecular Formula | C₉H₉BrN₂ | [2][3] |

| Molecular Weight | 225.09 g/mol | [2] |

| Canonical SMILES | CC1=C2C=C(Br)C=CC2=NN1C | [3] |

| InChI Key | USVKOVKNBREERF-UHFFFAOYSA-N | [3] |

| Physical Form | Highly Purified Solid | [2] |

| Storage | Store at -20°C | [2] |

Synthesis Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, a logical synthetic route can be constructed based on established methods for 2H-indazole synthesis. A prevalent and robust method is the one-pot, three-component reaction catalyzed by copper, which efficiently forms the 2H-indazole core.[1]

Proposed Synthetic Pathway

A plausible synthesis would involve the N-methylation of 5-bromo-3-methyl-1H-indazole. Alternatively, a multi-component approach starting from a corresponding brominated benzaldehyde could be employed. Below is a detailed, generalized protocol for the synthesis of a 2-substituted-2H-indazole, which can be adapted for this specific target molecule.

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 2-Substituted-2H-Indazoles [1][4]

This protocol describes a general method for synthesizing the 2H-indazole scaffold.

Materials:

-

Appropriate 2-Bromobenzaldehyde derivative (e.g., 2,5-dibromobenzaldehyde as a precursor)

-

Primary amine (e.g., Methylamine)

-

Sodium Azide (NaN₃)

-

Copper(I) Iodide (CuI)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromobenzaldehyde derivative (1.0 mmol), the primary amine (1.2 mmol), sodium azide (2.0 mmol), copper(I) iodide (0.1 mmol), and TMEDA (0.1 mmol).

-

Add anhydrous DMSO (5 mL) to the flask to dissolve and suspend the reagents.

-

Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water (50 mL) and perform an extraction with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-substituted-2H-indazole.

(Note: Subsequent methylation at the C-3 position would be required if not already present in the starting materials to yield the final target compound.)

Structural Characterization

Detailed experimental spectroscopic and crystallographic data for this compound are not available in the public domain. Characterization of this molecule would rely on standard analytical techniques.

Spectroscopic Data (Predicted)

While experimental spectra are unavailable, the following table summarizes the predicted chemical shifts and characteristics expected from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses. These predictions are based on established principles and data from structurally similar indazole compounds.[5][6]

| Technique | Predicted Data / Expected Observations |

| ¹H NMR | - Two singlets in the aliphatic region (2.0-4.0 ppm) corresponding to the two methyl groups (N-CH₃ and C-CH₃).- Three distinct signals in the aromatic region (7.0-8.0 ppm) for the protons on the benzene ring, likely showing doublet and doublet-of-doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | - Two signals in the aliphatic region (< 40 ppm) for the methyl carbons.- Multiple signals in the aromatic/heterocyclic region (110-150 ppm) corresponding to the nine carbons of the indazole core. The carbon attached to bromine would be shifted downfield. |

| Mass Spec. | - A characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 224 and 226. |

Crystallographic Data

As of this writing, the crystal structure of this compound has not been deposited in public crystallographic databases. Therefore, experimental data on bond lengths, bond angles, and solid-state conformation are not available. X-ray crystallography would be required to definitively determine these parameters.

Biological Context and Potential Applications

Indazole-containing derivatives are of significant interest in medicinal chemistry due to their wide array of biological activities.[7][8] The indazole scaffold is a key component in several FDA-approved drugs, including those for cancer and antiemetic applications.[1] While this compound has not been specifically evaluated in many public studies, its structural motifs suggest potential for biological activity.

-

Anticancer Activity: Many substituted indazoles are potent inhibitors of various protein kinases, which are crucial targets in oncology. The substitution pattern can be tuned to achieve selectivity and potency.[7][9]

-

Antimicrobial Activity: The indazole nucleus is found in compounds with activity against bacteria, fungi, and protozoa. Some derivatives have been shown to act as DNA gyrase inhibitors.[6][8]

-

Anti-inflammatory Activity: Certain indazole derivatives have demonstrated anti-inflammatory properties, including the inhibition of enzymes like cyclooxygenase-2 (COX-2).[6]

The presence of a bromine atom at the 5-position provides a handle for further synthetic modification, such as cross-coupling reactions (e.g., Suzuki, Heck), allowing for the creation of diverse chemical libraries for screening.

Conclusion

This compound is a synthetically accessible heterocyclic compound with potential applications in drug discovery, stemming from the well-documented biological activities of the indazole scaffold. This guide summarizes its core molecular and chemical identity based on available data. A significant opportunity for future research lies in the full experimental characterization of this molecule, including detailed spectroscopic analysis, X-ray crystallography, and a systematic evaluation of its biological activity profile. Such data would be invaluable for unlocking its full potential in medicinal chemistry programs.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. longdom.org [longdom.org]

- 8. pnrjournal.com [pnrjournal.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Substituted 2H-Indazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The indazole scaffold, a bicyclic heteroaromatic system, is a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2] Among its isomeric forms, substituted 2H-indazoles have garnered significant attention for their therapeutic potential across various diseases, including cancer, inflammation, and infectious diseases.[3][4][5] This technical guide provides a comprehensive overview of the biological activities of substituted 2H-indazoles, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in this field.

Anticancer Activity

Substituted 2H-indazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of key protein kinases crucial for tumor growth and survival, as well as the induction of apoptosis.[8][9]

Quantitative Anticancer Data

The anticancer potential of various substituted 2H-indazoles has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of representative 2H-indazole derivatives against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | 2-aryl-3-substituted | A549 (Lung Carcinoma) | 15 | [10] |

| HT-29 (Colon Adenocarcinoma) | 53.55 | [10] | ||

| HepG2 (Hepatocellular Carcinoma) | 7.34 | [10] | ||

| Compound B | 2-aryl-3-substituted | A549 (Lung Carcinoma) | 7.10 | [10] |

| HT-29 (Colon Adenocarcinoma) | 56.28 | [10] | ||

| HepG2 (Hepatocellular Carcinoma) | 17.87 | [10] | ||

| Compound 5b | Indazole derivative | A549 (Lung Carcinoma) | Noteworthy | [7] |

| MCF7 (Breast Adenocarcinoma) | Noteworthy | [7] | ||

| Compound 5'j | Indazole derivative | A549 (Lung Carcinoma) | Noteworthy | [7] |

| MCF7 (Breast Adenocarcinoma) | Noteworthy | [7] |

Key Signaling Pathways in Anticancer Activity

Substituted 2H-indazoles exert their anticancer effects by modulating several critical signaling pathways.

Many 2H-indazole derivatives function as inhibitors of protein kinases that are often dysregulated in cancer.[8][11] These include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[12] Inhibition of VEGFR-2 can stifle tumor growth.

-

SGK1 (Serum/Glucocorticoid-Regulated Kinase 1): Involved in cell survival and proliferation.[8]

-

Tie2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2): Another important receptor in angiogenesis.[8]

-

c-Src (Proto-oncogene tyrosine-protein kinase Src): Plays a role in cell proliferation, survival, and metastasis.[8]

Caption: VEGFR-2 Signaling Pathway and Inhibition by 2H-Indazoles.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Some 2H-indazoles have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[9] This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.

Caption: Intrinsic Apoptosis Pathway Induced by 2H-Indazoles.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Caption: Workflow for MTT Cytotoxicity Assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted 2H-indazole derivatives and a vehicle control.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Several 2H-indazole derivatives have been identified as potent and selective COX-2 inhibitors.[1][2]

Quantitative Anti-inflammatory Data

The inhibitory activity of 2H-indazoles against COX-2 is typically reported as IC50 values.

| Compound ID | Substitution Pattern | COX-2 IC50 (µM) | Reference |

| Compound 18 | 2,3-diphenyl-2H-indazole | Exhibits in vitro inhibitory activity | [1][2] |

| Compound 21 | 2,3-diphenyl-2H-indazole | Exhibits in vitro inhibitory activity | [1] |

| Compound 23 | 2,3-diphenyl-2H-indazole | Exhibits in vitro inhibitory activity | [1][2] |

| Compound 26 | 2,3-diphenyl-2H-indazole | Exhibits in vitro inhibitory activity | [1] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Methodology:

-

Enzyme Preparation: A solution of human recombinant COX-2 enzyme is prepared in a reaction buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with the test 2H-indazole compounds or a known inhibitor (e.g., celecoxib) for a specified time.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX-2.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA).

-

Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Antimicrobial Activity

Substituted 2H-indazoles have also demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and protozoa.[1][2][13]

Quantitative Antimicrobial Data

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microbe.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Compound 2 | N-aryl substituted | E. faecalis | ~128 |[13] | | Compound 3 | N-aryl substituted | E. faecalis | ~128 |[13] | | Compound 5 | N-aryl substituted | S. aureus | 64 - 128 |[13] | | | | S. epidermidis | 64 - 128 |[13] | | Compound 18 | 2,3-diphenyl-2H-indazole | Candida albicans | Growth inhibition |[1][2] | | | | Candida glabrata | Growth inhibition |[1][2] | | Compound 23 | 2,3-diphenyl-2H-indazole | Candida albicans | Growth inhibition |[1][2] | | | | Candida glabrata | Growth inhibition |[1][2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent.

Methodology:

-

Compound Dilution: Prepare a serial dilution of the 2H-indazole derivative in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neurological Activity

Indazole derivatives are also being explored for their potential in treating neurological disorders.[14][15] They have been shown to interact with targets such as monoamine oxidase (MAO) and various kinases implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[14][16]

Synthesis of Substituted 2H-Indazoles

A common route for the synthesis of 2-phenyl-2H-indazole derivatives involves the Cadogan reductive cyclization.[1] Further functionalization, such as palladium-catalyzed arylation, can be employed to introduce substituents at the 3-position.[1]

Caption: General Synthesis Workflow for 2,3-Disubstituted 2H-Indazoles.

Substituted 2H-indazoles represent a versatile and highly promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models for cancer, inflammation, and infectious diseases warrants further investigation. This technical guide provides a foundational resource for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds, with the ultimate goal of developing novel and effective therapeutic agents.

References

- 1. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Functional significance of Tie2 signaling in the adult vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. mdpi.com [mdpi.com]

- 10. Angiopoietin/Tie2 Signaling Regulates Tumor Angiogenesis | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. atcc.org [atcc.org]

- 15. ashpublications.org [ashpublications.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

Navigating the Solubility of 5-Bromo-2,3-dimethyl-2H-indazole: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2,3-dimethyl-2H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide addresses the solubility of this compound, providing a theoretical framework, predictive analysis, and a detailed experimental protocol for its determination. While a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this guide offers the necessary tools for researchers to generate this critical information.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Chemical Structure | - | |

| CAS Number | 878064-16-5 | [1] |

| Molecular Formula | C₉H₉BrN₂ | [1] |

| Molecular Weight | 225.09 g/mol | [1] |

| Appearance | Likely a solid at room temperature | General observation for similar compounds |

| Polarity Prediction | Moderately polar | Based on structure |

The structure reveals a bicyclic aromatic system (indazole) which is generally nonpolar, substituted with a polar bromine atom and two methyl groups. The nitrogen atoms in the indazole ring also contribute to its polarity. The overall polarity will be a balance of these features.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This means that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further divided into:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding.[2] Given the presence of nitrogen atoms, this compound may exhibit some solubility in these solvents, although the bulky nonpolar regions might limit it.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents are polar but do not have acidic protons for hydrogen bonding.[2] These are often good solvents for moderately polar organic compounds. It is predicted that this compound will show good solubility in this class of solvents.

-

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and are not effective at solvating polar molecules.[2] The aromatic core of the indazole might allow for some interaction with aromatic solvents like toluene through π-stacking. However, overall solubility in highly nonpolar solvents like hexane is expected to be low.

The bromine and methyl substituents on the indazole ring will also influence solubility. The bromine atom adds polarity and polarizability, while the methyl groups increase the nonpolar character and molecular size, which can sometimes decrease solubility.[4]

Proposed Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the dissolved solid in the supernatant remains constant over time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC Method as an Example):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Inject the diluted sample solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

All quantitative data should be summarized in a structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Dichloromethane | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC | ||

| Toluene | 25 | HPLC | ||

| Hexane | 25 | HPLC |

Visualizing Methodologies

Logical Workflow for Solvent Selection

The following diagram illustrates a logical approach to selecting solvents for solubility testing based on the structural characteristics of this compound.

References

stability and storage conditions for 5-Bromo-2,3-dimethyl-2H-indazole

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2,3-dimethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended , a compound of interest in medicinal chemistry and materials science. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.

Chemical and Physical Properties

While detailed experimental data on the stability of this compound is not extensively published, understanding its basic properties is the first step in ensuring its proper handling and storage.

Molecular Formula: C₉H₉BrN₂[1][2][3] Molecular Weight: 225.09 g/mol [1][2] CAS Number: 878064-16-5[1][2][3]

Indazoles are a class of nitrogen-containing heterocyclic compounds that are generally stable but can be sensitive to specific conditions. As with many halogenated organic compounds, exposure to light, extreme temperatures, and certain reactive materials should be minimized to prevent degradation.

Recommended Storage Conditions

Proper storage is paramount to preserving the quality of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets.

| Parameter | Recommended Condition | Source(s) |

| Storage Temperature | -20°C | [1][2] |

| Container | Store in original, tightly sealed containers. | [4] |

| Lined metal can, plastic pail, or polyliner drum are suitable. | [4] | |

| Atmosphere | Store in a well-ventilated, dry area. | [4] |

| Incompatibilities | Store away from incompatible materials and foodstuffs. | [4] |

Handling and Use

To ensure user safety and maintain the compound's purity, the following handling procedures are recommended:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

-

Ventilation: Use the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

-

Contamination Prevention: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled.[4]

-

Dispensing: For maximum recovery of the product, especially when supplied in a vial, centrifuge the original vial before removing the cap.[1][2]

-

Disposal: Dispose of unused compounds and any contaminated materials in accordance with local, state, and federal regulations.[4]

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the proper handling and storage of this compound, from receiving the compound to its long-term storage.

Caption: Recommended workflow for handling and storage of this compound.

Stability and Degradation

While specific degradation pathways for this compound are not well-documented in publicly available literature, general knowledge of indazole chemistry suggests potential sensitivities. Indazole derivatives can be susceptible to strong oxidizing agents and extreme pH conditions. The bromine substituent may also participate in various chemical reactions under specific conditions, potentially leading to degradation of the parent molecule. Therefore, avoiding harsh chemical environments is crucial for maintaining its stability.

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols for the stability testing of this compound. Researchers planning to use this compound in long-term studies or in formulations should consider conducting their own stability assessments under conditions relevant to their specific application. This may include testing for degradation under various temperatures, light exposures, and in the presence of other formulation components.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional chemical handling expertise. Always refer to the SDS provided by the supplier for complete safety and handling information.

References

A Technical Guide to the Preliminary Biological Screening of 5-Bromo-2,3-dimethyl-2H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the preliminary biological screening of 5-Bromo-2,3-dimethyl-2H-indazole derivatives. Indazole scaffolds are prominent in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6] This document provides detailed experimental protocols, data presentation formats, and visual workflows to guide researchers in evaluating the therapeutic potential of this specific class of indazole derivatives. The methodologies and illustrative data presented herein are based on established practices for the screening of analogous indazole compounds.

General Workflow for Preliminary Biological Screening

The initial assessment of a novel compound like this compound involves a multi-tiered screening process to identify potential therapeutic activities. This typically begins with in vitro assays against a panel of cancer cell lines and various microbial strains.

References

- 1. longdom.org [longdom.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2,3-dimethyl-2H-indazole

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the discovery and historical evolution of synthetic methodologies for 2,3-dimethyl-2H-indazole. This important heterocyclic motif is a key structural component in numerous pharmacologically active compounds, most notably as a central building block in the angiogenesis inhibitor, Pazopanib.

Introduction

Indazoles, bicyclic heterocyclic aromatic organic compounds, have been a subject of extensive research in medicinal chemistry due to their wide range of biological activities. The 2,3-dimethyl-2H-indazole core, in particular, represents a "privileged scaffold," frequently appearing in molecules exhibiting significant therapeutic potential. This guide will delve into the historical context of indazole synthesis, explore the development of regioselective methylation strategies crucial for the synthesis of the title compound, and provide detailed experimental protocols for key synthetic transformations.

Historical Perspective: From Fischer to Jacobson

The journey into the synthesis of the indazole ring system began in the late 19th century. While Emil Fischer's work on indoles is more widely known, his contemporary, Jacobson, developed a key method for indazole synthesis. The Jacobson synthesis, a modification of the Griess diazotization, involves the treatment of N-acetyl-o-toluidine with nitrous acid to induce an intramolecular cyclization. This early work laid the foundation for accessing the fundamental indazole core.

A significant challenge in the synthesis of substituted indazoles, including 2,3-dimethyl-2H-indazole, is the control of regioselectivity. The indazole ring possesses two nitrogen atoms (N1 and N2) that can undergo alkylation, leading to the formation of isomeric products. The desired 2,3-dimethyl-2H-indazole requires specific methylation at the N2 position of a 3-methyl-1H-indazole precursor.

Key Synthetic Strategies

The most prevalent and industrially relevant approach to 2,3-dimethyl-2H-indazole relies on a multi-step sequence starting from 3-methyl-1H-indazole or its derivatives. This typically involves:

-

Nitration: Introduction of a nitro group at the 6-position of 3-methyl-1H-indazole to facilitate subsequent functionalization and to serve as a precursor for an amino group.

-

Regioselective N-Methylation: The critical step of introducing a methyl group at the N2 position of 3-methyl-6-nitro-1H-indazole.

-

Reduction of the Nitro Group: Conversion of the 6-nitro group to a 6-amino group.

-

Deamination (optional): Removal of the 6-amino group to yield the unsubstituted 2,3-dimethyl-2H-indazole.

The regioselectivity of the N-methylation step is paramount and can be controlled by the choice of reagents and reaction conditions.

Logical Workflow for the Synthesis of 2,3-dimethyl-2H-indazole

Caption: Synthetic pathway to 2,3-dimethyl-2H-indazole.

Quantitative Data Summary

The following tables summarize quantitative data for key steps in the synthesis of 2,3-dimethyl-2H-indazole and its vital precursor, 2,3-dimethyl-6-nitro-2H-indazole.

Table 1: Regioselective N-Methylation of 3-Methyl-6-nitro-1H-indazole

| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of 2,3-dimethyl-6-nitro-2H-indazole (%) | Reference |

| Dimethyl carbonate | Triethylenediamine (DABCO) | DMF | Reflux | 6 | 81.1 | [1] |

| Dimethyl carbonate | Triethylenediamine (DABCO) | DMF/Isopropanol | 70 | 20 | 70.6 | [2] |

| Trimethyl orthoformate | Boron trifluoride etherate | Dichloromethane | -70 to RT | 17 | Not specified | [2] |

| Trimethylammonium tetrafluoroborate | - | Acetone | RT | 3 | 73 | [2] |

| Iodomethane | Sodium | 2-Propanol | Reflux | 5 | Not specified (yield of crude solid was 12g from 13g starting material) | [3] |

Table 2: Reduction of 2,3-Dimethyl-6-nitro-2H-indazole

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of 2,3-Dimethyl-2H-indazol-6-amine (%) | Reference |

| Tin(II) chloride | 2-Methoxyethylether/HCl | 0 to RT | 0.75 | 86.8 (as HCl salt) | [3] |

Experimental Protocols

Synthesis of 3-Methyl-1H-indazole

A common route to the starting material, 3-methyl-1H-indazole, involves the diazotization of 2-aminoacetophenone followed by reduction.[4]

Procedure:

-

2-Aminoacetophenone (81 g) is added to 600 ml of hydrochloric acid (37%).

-

An aqueous solution of sodium nitrite (80 g in 400 ml of water) is added dropwise at 0-10 °C over 1 hour.

-

A solution of stannous chloride dihydrate in hydrochloric acid (200 g in 300 ml of 37% HCl) is added, and the mixture is stirred overnight.

-

The reaction mixture is poured into ice water and filtered.

-

The filtrate is adjusted to pH 8, leading to the precipitation of a solid.

-

The solid is filtered to give 71 g of 3-methyl-1H-indazole as an off-white solid (90% yield).[4]

Regioselective N-Methylation to form 2,3-Dimethyl-6-nitro-2H-indazole

This protocol favors the formation of the kinetically controlled N2-methylated product.

Procedure:

-

3-Methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and triethylenediamine (DABCO, 6.40 g, 56 mmol) are dissolved in 100 mL of N,N-dimethylformamide (DMF).[1]

-

The reaction mixture is stirred at room temperature for 15 minutes.[1]

-

Dimethyl carbonate (6.04 g, 67 mmol) is added dropwise.[1]

-

The reaction system is heated to reflux and stirred continuously for 6 hours.[1]

-

Upon completion, the mixture is cooled to room temperature, and 120 mL of water is added with stirring for 15 minutes, causing a light yellow solid to precipitate.[1]

-

The solid product is collected by filtration and dried to yield 8.66 g of 2,3-dimethyl-6-nitro-2H-indazole (81.1% yield).[1]

Characterization Data for 2,3-dimethyl-6-nitro-2H-indazole:

-

Melting Point: 187-187.6 °C[1]

-

¹H NMR (400 MHz, DMSO-d₆) δ: 2.67 (s, 3H), 4.14 (s, 3H), 7.73 (d, J = 9.2 Hz, 1H), 7.93 (d, J = 8.8 Hz, 1H), 8.51 (s, 1H).[1]

Reduction of 2,3-Dimethyl-6-nitro-2H-indazole to 2,3-Dimethyl-2H-indazol-6-amine

Procedure:

-

2,3-Dimethyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol) is dissolved in 2-methoxyethylether (4.3 ml) with heating and then cooled to 0 °C.[3]

-

Tin(II) chloride (1.6 g, 7.1 mmol) is added under a nitrogen atmosphere.[3]

-

Concentrated HCl (3.2 ml) is added dropwise, maintaining the temperature below 5 °C.[3]

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 45 minutes.[3]

-

Ether (14 ml) is added, and the resulting precipitate is collected to yield the hydrochloride salt of the desired product (0.35 g, 86.8% yield).[3]

Signaling Pathways and Mechanistic Insights

The regioselectivity of the N-methylation of 3-methyl-6-nitro-1H-indazole is a fascinating interplay of kinetic and thermodynamic control.

-

Kinetic Control: Conditions employing reagents like dimethyl carbonate with a base such as DABCO in DMF at elevated temperatures tend to favor the formation of the N2-methylated isomer, which is the kinetically favored product.[5]

-

Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable.[5] Therefore, conditions that allow for equilibration, such as using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), typically yield the N1-methylated isomer as the major product.[5]

Proposed Mechanism for N2-Methylation (Kinetic Control)

Caption: N2-methylation under kinetic control.

Conclusion

The synthesis of 2,3-dimethyl-2H-indazole has evolved from early explorations of the indazole core to highly optimized, regioselective methodologies driven by the demands of the pharmaceutical industry. Understanding the historical context and the underlying mechanistic principles governing these syntheses is crucial for the development of novel, efficient, and scalable routes to this and other valuable indazole-based compounds. This guide provides a foundational knowledge base for researchers to build upon in their pursuit of new therapeutic agents.

References

- 1. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]

- 4. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 2,3-dimethyl-6-nitro-2H-indazole (444731-73-1) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2,3-dimethyl-2H-indazole with various arylboronic acids. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is a critical transformation in the synthesis of pharmaceuticals and functional materials.[1][2] This protocol outlines the optimized reaction conditions, including the choice of catalyst, base, and solvent, to achieve high yields of the desired 5-aryl-2,3-dimethyl-2H-indazole derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in biologically active molecules.[3]

Introduction

The indazole core is a prominent pharmacophore found in a variety of therapeutic agents.[3] The functionalization of the indazole ring system, particularly at the 5-position, allows for the exploration of chemical space and the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating C-C bonds between aryl halides and organoboron compounds.[1][3] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][4]

This application note details a robust and reproducible protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.

Optimized Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following table summarizes the optimized conditions based on empirical data for structurally similar bromoindazoles.[3][5]

| Parameter | Optimal Condition | Notes |

| Substrate | This compound | |

| Coupling Partner | Arylboronic Acid (1.2 - 1.5 equivalents) | A slight excess of the boronic acid is generally used to ensure complete consumption of the starting bromide. |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Other palladium catalysts such as Pd(PPh₃)₄ can also be used, but Pd(dppf)Cl₂ has been shown to be highly effective for this class of substrates.[3][5] |

| Catalyst Loading | 3 - 5 mol% | Lower catalyst loading can be explored but may require longer reaction times or result in lower yields. |

| Base | Potassium Carbonate (K₂CO₃) (2 - 3 equivalents) | An inorganic base is crucial for the transmetalation step. Cesium carbonate (Cs₂CO₃) can also be an effective, albeit more expensive, alternative.[6] |

| Solvent | 1,2-Dimethoxyethane (DME) or Dioxane/Water mixture | A mixture of an organic solvent and water is often beneficial for dissolving both the organic substrates and the inorganic base.[7] |

| Reaction Temperature | 80 - 100 °C | The optimal temperature may vary depending on the specific arylboronic acid used. Microwave irradiation can also be employed to accelerate the reaction.[4][8] |

| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME) or 1,4-Dioxane

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to dissolve the reactants (typically a 0.1 to 0.2 M concentration of the bromoindazole).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 - 0.05 eq), to the reaction mixture.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-aryl-2,3-dimethyl-2H-indazole.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. The protocol described herein provides a reliable and efficient method for the preparation of 5-aryl-2,3-dimethyl-2H-indazoles, which are valuable building blocks for the discovery of new therapeutic agents. By following this detailed procedure, researchers can confidently synthesize a diverse range of indazole derivatives for further investigation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]

- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 5-Bromo-2,3-dimethyl-2H-indazole in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and form key interactions within the kinase hinge region. The strategic functionalization of the indazole ring is crucial for achieving high potency and selectivity. 5-Bromo-2,3-dimethyl-2H-indazole is a versatile building block for the synthesis of such inhibitors. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). This document provides detailed application notes and protocols for the utilization of bromo-2,3-dimethyl-2H-indazole derivatives in the synthesis of kinase inhibitors, with a focus on the synthesis of a key intermediate for the multi-kinase inhibitor, Pazopanib.

While the following protocols detail the synthesis of a Pazopanib intermediate from the 6-bromo isomer, the principles of the chemical transformations, particularly the Buchwald-Hartwig amination, are directly applicable to the 5-bromo isomer for the generation of novel kinase inhibitor libraries.

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound in kinase inhibitor synthesis is its use as a scaffold to be elaborated through palladium-catalyzed cross-coupling reactions. These reactions allow for the precise introduction of various aryl, heteroaryl, and amino groups, which can interact with specific pockets of the kinase active site.

Commonly Targeted Kinase Families:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, a key process in tumor growth.

-

PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth and division.

-

c-Kit: A receptor tyrosine kinase implicated in various cancers.

-

PLK4 (Polo-like kinase 4): A key regulator of centriole duplication, often overexpressed in cancer.

Data Presentation

The following tables summarize the biological activity of Pazopanib, a clinically approved kinase inhibitor containing the 2,3-dimethyl-2H-indazole core. This data illustrates the potential of kinase inhibitors derived from this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Pazopanib

| Kinase Target | IC50 (nM) |

| VEGFR-1 | 10 |

| VEGFR-2 | 30 |

| VEGFR-3 | 47 |

| PDGFR-α | 84 |

| PDGFR-β | 84 |

| c-Kit | 74 |

Table 2: Cellular Activity of Pazopanib

| Cell Line | IC50 (µM) | Cancer Type |

| HUVEC (VEGF-stimulated) | 0.021 | - |

| HT-29 | >10 | Colon |

| A549 | >10 | Lung |

| PC-3 | >10 | Prostate |

Experimental Protocols

The following protocol describes the synthesis of a key intermediate for Pazopanib, N,2,3-trimethyl-2H-indazol-6-amine, from 6-bromo-2,3-dimethyl-2H-indazole via a copper-catalyzed amination reaction. This reaction is analogous to the Buchwald-Hartwig amination and demonstrates a common method for introducing nitrogen-based substituents onto the bromo-indazole core.

Protocol 1: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine

Materials:

-

6-Bromo-2,3-dimethyl-2H-indazole

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Copper(I) oxide (Cu₂O) or Copper powder

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add 6-bromo-2,3-dimethyl-2H-indazole (1 equivalent), methylamine (2 equivalents), and a catalytic amount of copper(I) oxide (5 mol%) or copper powder (5 mol%).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If copper powder was used, filter the mixture to remove the catalyst.

-

Add water to the reaction mixture and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain an oily residue.

-

Add diethyl ether to the oily residue and stir for 2 hours to induce crystallization.

-

Collect the product crystals by filtration, wash with cold diethyl ether, and dry under vacuum to afford N,2,3-trimethyl-2H-indazol-6-amine.[1]

Visualizations

Synthetic Pathway

Caption: General synthetic route for kinase inhibitors from this compound.

Experimental Workflow

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Signaling Pathway

Caption: Inhibition of VEGFR signaling by a 2,3-dimethyl-2H-indazole-based inhibitor.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 5-Bromo-2,3-dimethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals. The amination of heteroaryl halides, such as 5-Bromo-2,3-dimethyl-2H-indazole, provides a key route to novel indazole derivatives with potential biological activity. This document provides detailed application notes and protocols for this transformation, based on established methodologies for structurally related compounds.

The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for the success of the reaction and is highly dependent on the specific substrates being coupled. For electron-rich and sterically hindered substrates like this compound, careful optimization of the reaction conditions is often necessary to achieve high yields.

Data Presentation: Reaction Conditions for the Amination of Bromoindazoles and Related Heterocycles

| Substrate | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 6-Bromo-1H-indazole | Aniline | BrettPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 85 |

| 6-Bromo-1H-indazole | Morpholine | RuPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 95 |

| 4-Bromo-1H-imidazole | Aniline | P4 (1-2) | tBuBrettPhos (L4) (1-2) | LHMDS (2.2) | THF | RT-80 | 12 | 87 |

| 5-Bromo-7-azaindole | Various secondary amines | P1 (0.5) | L1 (0.5) | LiHMDS (3.6) | - | - | 0.5 | - |

| Aryl Bromide | Benzyl Amine | [Pd(cinnamyl)Cl]2 (1.5) | XantPhos (6) | DBU (2.0) | Toluene | - | - | 85 |

Note: The data presented is compiled from various sources and is intended to be representative. Actual results may vary.

Experimental Protocols

The following is a general protocol for the palladium-catalyzed amination of this compound. This protocol is a starting point and may require optimization for specific amines and desired scales.

Materials:

-